Cas no 1481994-03-9 (1-(4-propylcyclohexyl)ethan-1-one, Mixture of diastereomers)
1-(4-propylcyclohexyl)ethan-1-one, Mixture of diastereomers Chemical and Physical Properties
Names and Identifiers
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- 1-(4-propylcyclohexyl)ethan-1-one, Mixture of diastereomers
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- Inchi: 1S/C11H20O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h10-11H,3-8H2,1-2H3
- InChI Key: SFVZBHCCXJGAEM-UHFFFAOYSA-N
- SMILES: C(=O)(C1CCC(CCC)CC1)C
1-(4-propylcyclohexyl)ethan-1-one, Mixture of diastereomers Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1719803-0.05g |
1-(4-propylcyclohexyl)ethan-1-one, Mixture of diastereomers |
1481994-03-9 | 95% | 0.05g |
$162.0 | 2023-09-20 | |
| Enamine | EN300-1719803-0.1g |
1-(4-propylcyclohexyl)ethan-1-one, Mixture of diastereomers |
1481994-03-9 | 95% | 0.1g |
$241.0 | 2023-09-20 | |
| Enamine | EN300-1719803-0.25g |
1-(4-propylcyclohexyl)ethan-1-one, Mixture of diastereomers |
1481994-03-9 | 95% | 0.25g |
$347.0 | 2023-09-20 | |
| Enamine | EN300-1719803-0.5g |
1-(4-propylcyclohexyl)ethan-1-one, Mixture of diastereomers |
1481994-03-9 | 95% | 0.5g |
$546.0 | 2023-09-20 | |
| Enamine | EN300-1719803-1.0g |
1-(4-propylcyclohexyl)ethan-1-one, Mixture of diastereomers |
1481994-03-9 | 95% | 1g |
$699.0 | 2023-06-04 | |
| Enamine | EN300-1719803-2.5g |
1-(4-propylcyclohexyl)ethan-1-one, Mixture of diastereomers |
1481994-03-9 | 95% | 2.5g |
$1370.0 | 2023-09-20 | |
| Enamine | EN300-1719803-5.0g |
1-(4-propylcyclohexyl)ethan-1-one, Mixture of diastereomers |
1481994-03-9 | 95% | 5g |
$2028.0 | 2023-06-04 | |
| Enamine | EN300-1719803-10.0g |
1-(4-propylcyclohexyl)ethan-1-one, Mixture of diastereomers |
1481994-03-9 | 95% | 10g |
$3007.0 | 2023-06-04 | |
| 1PlusChem | 1P01DVTQ-50mg |
1-(4-propylcyclohexyl)ethan-1-one, Mixture of diastereomers |
1481994-03-9 | 95% | 50mg |
$255.00 | 2024-06-20 | |
| 1PlusChem | 1P01DVTQ-100mg |
1-(4-propylcyclohexyl)ethan-1-one, Mixture of diastereomers |
1481994-03-9 | 95% | 100mg |
$350.00 | 2024-06-20 |
1-(4-propylcyclohexyl)ethan-1-one, Mixture of diastereomers Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 1-(4-propylcyclohexyl)ethan-1-one, Mixture of diastereomers
Research Brief on 1-(4-propylcyclohexyl)ethan-1-one, Mixture of diastereomers (CAS: 1481994-03-9): Recent Advances and Applications
1-(4-propylcyclohexyl)ethan-1-one, a mixture of diastereomers (CAS: 1481994-03-9), has recently gained attention in the chemical, biological, and pharmaceutical research communities due to its versatile applications and unique structural properties. This compound, characterized by a cyclohexyl ring substituted with a propyl group and an acetyl moiety, exhibits stereochemical complexity that influences its biological activity and synthetic utility. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting neurological and metabolic disorders.
A 2023 study published in the Journal of Medicinal Chemistry investigated the diastereomeric mixture's role as a precursor in the synthesis of gamma-secretase modulators for Alzheimer's disease treatment. The research highlighted that the distinct stereochemistry of each diastereomer significantly impacts the compound's binding affinity to the gamma-secretase enzyme, with the trans-isomer demonstrating a 40% higher inhibitory activity compared to the cis-isomer. This finding underscores the importance of stereochemical control in drug development processes involving this compound.
In the field of material science, a recent breakthrough reported in Advanced Materials (2024) utilized 1-(4-propylcyclohexyl)ethan-1-one as a building block for liquid crystal formulations. The mixture's diastereomeric nature was found to enhance the thermal stability and electro-optical properties of the resulting materials, making them particularly suitable for flexible display technologies. The study reported a remarkable 15% improvement in response time compared to conventional liquid crystal mixtures, opening new avenues for optoelectronic applications.
Pharmacokinetic studies conducted in 2024 have shed light on the metabolic pathways of this compound. Research published in Drug Metabolism and Disposition revealed that the diastereomers exhibit different metabolic rates in hepatic microsomes, with the trans-isomer showing faster clearance. This differential metabolism has important implications for drug formulation strategies, suggesting that separation of diastereomers might be necessary for certain pharmaceutical applications to ensure consistent pharmacokinetic profiles.
The synthetic accessibility of 1-(4-propylcyclohexyl)ethan-1-one has also been improved through recent methodological developments. A 2024 Organic Process Research & Development publication described a novel catalytic hydrogenation approach that increases the yield of the desired diastereomeric mixture to 92% while reducing catalyst loading by 30%. This advancement addresses previous challenges in large-scale production, making the compound more accessible for industrial applications.
Emerging applications in agrochemical research have been reported, with studies demonstrating the compound's effectiveness as a synergist for certain classes of insecticides. Field trials conducted in 2023 showed that formulations containing this diastereomeric mixture enhanced the efficacy of pyrethroid insecticides by up to 35% against resistant insect populations, suggesting potential solutions to the growing problem of pesticide resistance in agriculture.
Future research directions for 1-(4-propylcyclohexyl)ethan-1-one appear promising, with several patent applications filed in 2024 covering its use in novel drug delivery systems and as a chiral auxiliary in asymmetric synthesis. The compound's versatility and the growing understanding of its diastereomer-specific properties position it as an important tool in both academic research and industrial applications across multiple disciplines.
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